{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1019457-89-6
VCID: VC3038752
InChI: InChI=1S/C11H17BrN2S/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2
SMILES: C1CC(CN(C1)CC2=CC=C(S2)Br)CN
Molecular Formula: C11H17BrN2S
Molecular Weight: 289.24 g/mol

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine

CAS No.: 1019457-89-6

Cat. No.: VC3038752

Molecular Formula: C11H17BrN2S

Molecular Weight: 289.24 g/mol

* For research use only. Not for human or veterinary use.

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine - 1019457-89-6

Specification

CAS No. 1019457-89-6
Molecular Formula C11H17BrN2S
Molecular Weight 289.24 g/mol
IUPAC Name [1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine
Standard InChI InChI=1S/C11H17BrN2S/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2
Standard InChI Key IEKPCSPITOZRTG-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=C(S2)Br)CN
Canonical SMILES C1CC(CN(C1)CC2=CC=C(S2)Br)CN

Introduction

Chemical Structure and Properties

Molecular Characteristics

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine features several key structural elements:

  • A six-membered piperidine heterocycle with a nitrogen atom

  • A five-membered thiophene ring containing a sulfur atom

  • A bromine atom at the 5-position of the thiophene ring

  • A methylene (CH₂) bridge connecting the piperidine and thiophene rings

  • A methanamine (CH₂NH₂) group at the 3-position of the piperidine ring

Physical and Chemical Properties

The compound's key properties are summarized in Table 1:

Table 1: Physical and Chemical Properties of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine

PropertyValue
CAS Number1019457-89-6
Molecular FormulaC₁₁H₁₇BrN₂S
Molecular Weight289.24 g/mol
IUPAC Name[1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine
Standard InChIInChI=1S/C11H17BrN2S/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2
Standard InChIKeyIEKPCSPITOZRTG-UHFFFAOYSA-N
SMILESC1CC(CN(C1)CC2=CC=C(S2)Br)CN
Physical StatePresumed solid at room temperature

The compound contains two nitrogen atoms capable of acting as hydrogen bond acceptors, while the primary amine group can serve as both a hydrogen bond donor and acceptor. The bromine substituent on the thiophene ring adds lipophilicity and potential for halogen bonding interactions.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine likely involves several steps, potentially including:

  • Formation of the piperidine-thiophene linkage through alkylation reactions

  • Introduction of the bromine atom onto the thiophene ring

  • Functional group transformations to establish the methanamine group

Reactivity Considerations

Based on its functional groups, this compound would likely undergo reactions characteristic of:

  • Secondary amines (piperidine nitrogen)

  • Primary amines (methanamine group)

  • Thiophenes (electrophilic aromatic substitution)

  • Organobromides (nucleophilic substitution, metal-catalyzed coupling)

Reactions involving this compound could include oxidation and reduction, using reagents like potassium permanganate and lithium aluminum hydride, respectively.

Research Findings

While specific research on {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is limited, studies on related compounds provide valuable insights:

Biological Activity Studies

Related thiophene derivatives have demonstrated:

  • TNF-α Production Suppression: Certain thiophene derivatives have shown superior TNF-α production suppressive activity, which could be valuable for treating inflammatory conditions like rheumatoid arthritis, Crohn's disease, and ulcerative colitis .

  • Anti-cancer Potential: Similar compounds have been investigated for potential applications in treating hematologic cancers such as multiple myeloma, malignant lymphoma, and leukemia .

Structure-Activity Relationships

Research on similar compounds suggests that:

  • The bromine substitution on the thiophene ring may enhance lipophilicity and binding to specific targets

  • The piperidine nitrogen serves as a basic center that can influence both pharmacokinetic and pharmacodynamic properties

  • The primary amine group may be critical for hydrogen bonding interactions with biological targets

Comparison with Similar Compounds

To better understand the potential properties and applications of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine, it is valuable to compare it with structurally related compounds.

Table 2: Comparison of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Applications
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamineC₁₁H₁₇BrN₂S289.24Reference compoundPharmaceutical research, medicinal chemistry
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanolC₁₁H₁₆BrNOS290.22Hydroxyl group instead of amineMedicinal chemistry for neurological disorders
(5-Bromothiophen-2-YL)methylamineC₁₀H₁₆BrNS262.21Linear pentan-3-yl group instead of piperidineSimilar pharmaceutical applications
{1-[(5-bromo-2-fluorophenyl)methyl]piperidin-3-yl}methanamineC₁₃H₁₈BrFN₂301.20Fluorophenyl group instead of thiopheneMay have different receptor selectivity
2-(5-bromothiophen-2-yl)-N-[(3S)-piperidin-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamideC₁₆H₁₆BrN₅OS406.30More complex with imidazopyridine groupIncreased specificity for biological targets

The comparison reveals that subtle changes in functional groups and structure can significantly impact the physicochemical properties and potential biological activities of these compounds .

Future Research Directions

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and scalable synthetic routes to {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine

  • Exploring green chemistry approaches to minimize environmental impact during synthesis

  • Investigating continuous flow reactors for optimized production conditions

Structure-Activity Relationship Studies

Potential research directions include:

  • Systematic modification of the core structure to develop structure-activity relationships

  • Investigation of stereochemistry effects by synthesizing and evaluating specific stereoisomers

  • Exploration of bioisosteric replacements for the bromine, thiophene, or amine groups

Biological Evaluation

Future studies might explore:

  • Screening against specific biological targets relevant to neurological or oncological applications

  • Evaluating pharmacokinetic properties to assess drug-likeness

  • Investigating the mechanism of action using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator